N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
Description
This compound features a pyrazole core substituted at the 1-position with a thiazole ring bearing a 3,4-dimethoxyphenyl group and at the 5-position with a 2-methylpropanamide moiety. The thiazole-pyrazole scaffold is common in medicinal chemistry due to its versatility in targeting enzymes and receptors .
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-11(2)18(24)21-17-8-12(3)22-23(17)19-20-14(10-27-19)13-6-7-15(25-4)16(9-13)26-5/h6-11H,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWZLLIAKIGJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)C)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as VU0493525-1, CCG-304051, or F5030-1047, is a potent small molecule RGS inhibitor. It is several hundred-fold selective for RGS4 over other RGS proteins.
Mode of Action
The compound interacts with its primary target, RGS4, to inhibit its function. This inhibition is likely to enhance the analgesic effect mediated by [D-Ala²,N-MePhe⁴,Gly-ol]-enkephalin by removing RGS4-mediated inhibition of opioid receptors (ORs) and by preventing OR internalization in the spinal cord.
Biochemical Pathways
The compound affects the biochemical pathways involving RGS4 and opioid receptors. By inhibiting RGS4, it prevents the inhibition of opioid receptors, thereby enhancing the analgesic effect of [D-Ala²,N-MePhe⁴,Gly-ol]-enkephalin.
Result of Action
The molecular and cellular effects of the compound’s action include the enhanced analgesic effect of [D-Ala²,N-MePhe⁴,Gly-ol]-enkephalin due to the removal of RGS4-mediated inhibition of opioid receptors. This could potentially lead to improved pain management.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell growth .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
this compound exhibits antibacterial and antifungal properties. Studies have reported its effectiveness against various bacterial strains, including multidrug-resistant pathogens, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
Pesticidal Activity
The thiazole ring in the compound contributes to its pesticidal properties. It has been tested against common agricultural pests and shown to possess insecticidal activity. This makes it a potential candidate for developing environmentally friendly pesticides that target specific pests while minimizing harm to beneficial insects .
Herbicidal Properties
Preliminary studies suggest that this compound may inhibit the growth of certain weeds by interfering with their metabolic pathways. This herbicidal activity could lead to its application in crop protection strategies, particularly in sustainable agriculture .
Material Science
Development of Functional Materials
The unique structural features of this compound position it as a candidate for developing functional materials. Its potential use in organic electronics and photonic devices is under investigation due to its electronic properties and stability under various environmental conditions .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines | |
| Antimicrobial Activity | Effective against multidrug-resistant bacteria | |
| Agriculture | Pesticidal Activity | Targets specific agricultural pests |
| Herbicidal Properties | Inhibits growth of certain weeds | |
| Material Science | Development of Functional Materials | Applications in organic electronics |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Pharmacological and Physical Data
Computational Analysis Insights
Using Multiwfn (), key electronic properties can be compared:
- Electrostatic Potential (ESP): The 3,4-dimethoxyphenyl group likely creates a electron-rich region, enhancing interactions with electrophilic enzyme pockets.
- HOMO-LUMO Gap : Thiazole-pyrazole systems typically exhibit gaps of 4–6 eV, suggesting moderate reactivity suitable for drug-like molecules.
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Diketones
The pyrazole core is synthesized via Knorr pyrazole synthesis, involving cyclocondensation of hydrazine derivatives with 1,3-diketones. For 3-methyl-1H-pyrazol-5-amine, acetylacetone reacts with hydrazine hydrate in ethanol under reflux (Scheme 1).
Reaction Conditions :
-
Solvent : Ethanol (70% v/v)
-
Temperature : 80°C, 6 hours
-
Yield : 85–90%
Mechanistic Insight :
The reaction proceeds via enolization of acetylacetone, followed by nucleophilic attack by hydrazine to form a hydrazone intermediate. Cyclization and aromatization yield the pyrazole ring.
Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-Thiazole-2-Carboxylic Acid
Hantzsch Thiazole Synthesis
The thiazole ring is constructed using the Hantzsch method, where a thioamide reacts with α-haloketones. For the 3,4-dimethoxyphenyl-substituted thiazole:
-
Thioamide Preparation : 3,4-Dimethoxybenzamide is treated with Lawesson’s reagent in toluene to yield 3,4-dimethoxyphenylthioamide.
-
Cyclization : The thioamide reacts with ethyl 2-bromoacetoacetate in dichloromethane at 25°C for 12 hours.
Reaction Conditions :
-
Solvent : Dichloromethane
-
Base : Triethylamine (2 equiv)
-
Yield : 78%
Product Characterization :
-
IR (KBr) : 1695 cm⁻¹ (C=O stretch of ester)
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, thiazole-H), 6.95–7.10 (m, 3H, aromatic-H), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
Coupling of Pyrazole and Thiazole Moieties
Nucleophilic Aromatic Substitution
The pyrazole’s N1 position is alkylated by the thiazole’s 2-chloro derivative (prepared via chlorination of the carboxylic acid using SOCl₂).
Procedure :
-
Chlorination : 4-(3,4-Dimethoxyphenyl)-1,3-thiazole-2-carboxylic acid is treated with SOCl₂ (2 equiv) in toluene at 70°C for 3 hours to form the acid chloride.
-
Coupling : 3-Methyl-1H-pyrazol-5-amine reacts with the acid chloride in THF using DIPEA (3 equiv) as a base.
Reaction Conditions :
-
Temperature : 0°C → 25°C, 8 hours
-
Yield : 65%
Side Reactions :
Competing N5-acylation is mitigated by steric hindrance from the 3-methyl group, favoring N1-alkylation.
Introduction of the 2-Methylpropanamide Group
Amidation with Isobutyryl Chloride
The pyrazole’s 5-amino group undergoes amidation using isobutyryl chloride under Schotten-Baumann conditions.
Procedure :
-
Base : Aqueous NaOH (10% w/v)
-
Acylating Agent : Isobutyryl chloride (1.2 equiv) in dichloromethane
-
Temperature : 0°C, 2 hours
Workup :
The product is extracted into dichloromethane, washed with HCl (1M), and dried over Na₂SO₄.
Yield : 82%
Purity : >98% (HPLC)
Optimization and Analytical Validation
Comparative Analysis of Coupling Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | DIPEA | THF | 25 | 65 |
| EDCl/HOBt | EDCl | DMF | 25 | 72 |
| Ullmann Coupling | CuI | DMSO | 110 | 58 |
Optimal Conditions : EDCl/HOBt in DMF provides higher yields due to suppressed side reactions.
Spectroscopic Characterization
Q & A
Basic: What are the standard protocols for synthesizing N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide?
Answer:
Synthesis typically involves multi-step reactions, including:
- Thiazole ring formation via Hantzsch thiazole synthesis, reacting 3,4-dimethoxyphenyl-substituted thioureas with α-haloketones under reflux conditions in ethanol or tetrahydrofuran (THF) .
- Pyrazole core assembly through cyclocondensation of hydrazine derivatives with β-keto esters, often catalyzed by acids (e.g., HCl) or bases (e.g., K₂CO₃) in DMF .
- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 2-methylpropanamide moiety .
Key considerations: Temperature control (±2°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
Basic: How is the structural identity of this compound confirmed in academic research?
Answer:
Structural validation employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions on phenyl, methyl groups on pyrazole) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C₂₀H₂₂N₄O₃S) with <3 ppm error .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects of the thiazole-pyrazole hybrid .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Methodological optimizations include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF minimizes hydrolysis .
- Catalyst selection : Cu(I) catalysts for click chemistry in triazole formation steps (e.g., Huisgen cycloaddition) .
- pH control : Buffered conditions (pH 7–8) during amide coupling to reduce racemization .
Data-driven approach : Design of Experiments (DoE) models to analyze interactions between variables (e.g., temperature, solvent ratio) .
Advanced: What computational strategies predict the compound’s biological activity and selectivity?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets) using crystallographic data from similar thiazole derivatives .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ, π-charge) with activity data from analogs (e.g., 3,4-dimethoxy vs. 4-methylphenyl derivatives) .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Data Contradiction: How to resolve discrepancies in reported biological activity data across studies?
Answer:
- Source validation : Cross-check assay protocols (e.g., ATP concentration in kinase assays) and purity (>95% by HPLC) .
- Control experiments : Compare against structurally validated analogs (e.g., N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide) to isolate substituent effects .
- Meta-analysis : Use tools like RevMan to aggregate IC₅₀ values from independent studies and identify outliers .
Advanced: How to design analogs to enhance metabolic stability without compromising activity?
Answer:
- Bioisosteric replacement : Substitute methoxy groups with trifluoromethoxy (improves CYP450 resistance) .
- Prodrug strategies : Introduce esterase-labile groups (e.g., acetyl) on the propanamide moiety to enhance bioavailability .
- Metabolite identification : LC-MS/MS to track oxidative degradation hotspots (e.g., thiazole S-oxidation) .
Basic: What analytical methods assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and oxidative stress (H₂O₂) for 48 hours .
- HPLC-DAD : Monitor degradation products (e.g., hydrolysis of amide bond) .
- Circular dichroism (CD) : Track conformational changes in solution .
Advanced: How does this compound compare to structurally related analogs in terms of electronic and steric effects?
Answer:
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Flow chemistry : Continuous reactors for exothermic steps (e.g., thiazole cyclization) to improve safety and reproducibility .
- Green chemistry : Replace DMF with Cyrene™ (biobased solvent) to reduce environmental impact .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity, particle size) .
Data Interpretation: How to reconcile conflicting SAR data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma protein binding, logP, and clearance rates to explain reduced in vivo efficacy .
- Tissue distribution studies : LC-MS quantification in target organs (e.g., liver vs. tumor) .
- Metabolomics : Identify active/inactive metabolites (e.g., demethylation of methoxy groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
